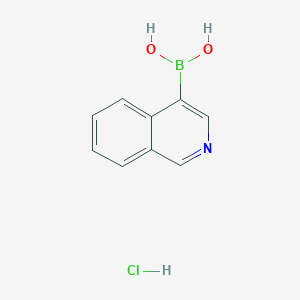

Isoquinoline-4-boronic acid hydrochloride

Description

BenchChem offers high-quality Isoquinoline-4-boronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline-4-boronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

isoquinolin-4-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2.ClH/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9;/h1-6,12-13H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBIOGMRHMKPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC2=CC=CC=C12)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648597 | |

| Record name | Isoquinolin-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677702-23-7 | |

| Record name | Boronic acid, B-4-isoquinolinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677702-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoquinoline-4-boronic Acid Hydrochloride

CAS Number: 677702-23-7

This technical guide provides a comprehensive overview of isoquinoline-4-boronic acid hydrochloride, a versatile building block in contemporary organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, reactivity, and applications, with a particular focus on its role in the construction of biologically active molecules.

Physicochemical Properties

Isoquinoline-4-boronic acid hydrochloride is a stable, solid compound utilized as a key intermediate in various chemical transformations. Its boronic acid moiety allows for a range of coupling reactions, making it a valuable reagent for introducing the isoquinoline scaffold into more complex molecular architectures.

| Property | Value |

| CAS Number | 677702-23-7 |

| Molecular Formula | C₉H₉BClNO₂ |

| Molecular Weight | 209.44 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

The synthesis of isoquinoline-4-boronic acid hydrochloride typically proceeds through a multi-step sequence, starting from isoquinoline. A common and effective route involves the bromination of isoquinoline to form 4-bromoisoquinoline, followed by a lithium-halogen exchange and subsequent borylation.

Synthesis of 4-Bromoisoquinoline

Experimental Protocol:

This protocol is adapted from a standard procedure for the bromination of isoquinoline.

-

Materials: Isoquinoline hydrochloride (0.20 mole), nitrobenzene (50 mL), bromine (0.22 mole).

-

Procedure:

-

In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, a mixture of isoquinoline hydrochloride and nitrobenzene is stirred and heated to approximately 180°C until a clear solution is formed.[1]

-

Bromine is added dropwise to the heated solution over a period of about 1 hour and 15 minutes. The evolution of hydrogen chloride gas should be observed.[1]

-

After the addition of bromine is complete, the reaction mixture is maintained at 180°C with continuous stirring.

-

The reaction is monitored until the evolution of hydrogen chloride gas ceases, which typically takes several hours.[1]

-

Upon completion, the reaction mixture is cooled, and the 4-bromoisoquinoline product is isolated through appropriate workup and purification procedures.

-

Synthesis of Isoquinoline-4-boronic acid via Lithium-Halogen Exchange and Borylation

Logical Workflow for Synthesis:

The following workflow illustrates the logical steps for converting 4-bromoisoquinoline to the target boronic acid. This process involves a lithium-halogen exchange, which is a rapid and efficient method for generating organolithium species from organic halides.[2] The resulting lithiated isoquinoline is then quenched with a borate ester to form the desired boronic acid.

References

An In-depth Technical Guide to the Physical Properties of Isoquinoline-4-boronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-4-boronic acid hydrochloride is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and organic synthesis. As a derivative of isoquinoline, a structural isomer of quinoline, it serves as a valuable building block in the development of novel pharmaceutical agents and functional materials. The presence of the boronic acid moiety allows for versatile chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the known physical properties of Isoquinoline-4-boronic acid hydrochloride, intended to support researchers and developers in its application.

Chemical Structure and Identification

Isoquinoline-4-boronic acid hydrochloride is the hydrochloride salt of isoquinolin-4-ylboronic acid. The isoquinoline core is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The boronic acid group (-B(OH)₂) is attached at the 4-position of the isoquinoline ring system. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media compared to its free base.

Molecular Formula: C₉H₉BClNO₂[1][2][3]

Molecular Weight: 209.44 g/mol [1][3]

CAS Number: 677702-23-7[1][2][3][4]

Physicochemical Properties

A summary of the available physicochemical data for Isoquinoline-4-boronic acid hydrochloride and its corresponding free base, Isoquinoline-4-boronic acid, is presented below. It is important to note that experimentally determined quantitative data for the hydrochloride salt is limited in the public domain. Much of the available information pertains to the free base or is computationally predicted.

Data Presentation

| Property | Isoquinoline-4-boronic acid hydrochloride | Isoquinoline-4-boronic acid (Free Base) |

| Appearance | White solid powder or crystal[1] | White to light yellow solid[5] |

| Melting Point | No experimental data available. | 178 °C or 230-234 °C (Conflicting data)[5] |

| Solubility | No quantitative data available. Expected to be more soluble in water than the free base. | Qualitatively described as easily soluble in water, ethanol, and dimethyl sulfoxide[5] |

| pKa | No experimental data available. | 4.61 (Predicted)[5] |

| LogP | 0.71660 (Predicted)[1] | No experimental data available. |

Note: The properties of the hydrochloride salt, particularly its melting point and solubility, are expected to differ significantly from the free base due to the presence of the ionic chloride counter-ion.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of the parent isoquinoline has been documented.[6][7] For Isoquinoline-4-boronic acid hydrochloride, characteristic signals would be expected for the aromatic protons of the isoquinoline ring system, with potential shifts due to the presence and position of the boronic acid group and protonation of the nitrogen atom.

-

FTIR: The FTIR spectrum of Isoquinoline-4-boronic acid (free base) is available and would show characteristic peaks for B-O and O-H stretching of the boronic acid group, as well as aromatic C-H and C=C stretching from the isoquinoline core.[8][9] The spectrum of the hydrochloride salt would likely exhibit additional features related to the N-H bond of the protonated isoquinoline nitrogen.

Experimental Protocols

The following are generalized experimental protocols for determining the key physical properties of a solid organic compound like Isoquinoline-4-boronic acid hydrochloride.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

-

Purity Indication: A sharp melting point (a narrow range of 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Solubility Determination (Qualitative and Semi-Quantitative)

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane).

-

Qualitative Assessment:

-

To a test tube containing a small, pre-weighed amount of the compound (e.g., 10 mg), add a small volume of the solvent (e.g., 1 mL).

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

-

Visually observe if the solid dissolves completely. If it does, the compound is considered soluble. If it remains undissolved, it is considered insoluble. If some but not all dissolves, it is sparingly soluble.

-

-

Semi-Quantitative Assessment:

-

If the compound is soluble, add further pre-weighed portions of the solute to the saturated solution until a solid phase persists after agitation.

-

The total mass of the compound dissolved in the known volume of solvent provides an estimate of the solubility (e.g., in mg/mL).

-

This can be performed at different temperatures to assess the temperature dependence of solubility.

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a new or uncharacterized compound like Isoquinoline-4-boronic acid hydrochloride.

References

- 1. China Customized Isoquinoline-4-boronic-acid-hydrochloride Manufacturers Suppliers Factory [zbwhr.com]

- 2. 1stsci.com [1stsci.com]

- 3. appretech.com [appretech.com]

- 4. boronpharm.com [boronpharm.com]

- 5. chembk.com [chembk.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]

- 8. Isoquinoline-4-boronic acid | C9H8BNO2 | CID 3761204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

Technical Guide: Molecular Weight of Isoquinoline-4-boronic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoquinoline-4-boronic acid hydrochloride is a heterocyclic organic compound frequently utilized as a building block in synthetic organic chemistry. Its utility in the synthesis of complex molecules, particularly in the development of pharmaceutical agents, makes a precise understanding of its fundamental chemical properties essential. This guide provides a detailed examination of the molecular weight of isoquinoline-4-boronic acid hydrochloride, a critical parameter for reaction stoichiometry, analytical characterization, and regulatory documentation.

Chemical Identity and Molecular Weight

The key identifiers and molecular properties of isoquinoline-4-boronic acid hydrochloride are summarized below. For clarity and comparison, properties of the corresponding free base, isoquinoline-4-boronic acid, are also included.

Data Summary

The quantitative data for isoquinoline-4-boronic acid hydrochloride and its free base are presented in Table 1.

| Property | Isoquinoline-4-boronic acid hydrochloride | Isoquinoline-4-boronic acid (Free Base) |

| CAS Number | 677702-23-7 | 192182-56-2 |

| Molecular Formula | C₉H₉BClNO₂ | C₉H₈BNO₂ |

| Reported Molecular Weight | 209.44 g/mol [1][2], 209.4373 g/mol [3], 209.43700 g/mol [4] | 172.98 g/mol [5][6][7] |

| Calculated Molecular Weight | 209.44 g/mol | 172.98 g/mol |

| Monoisotopic Mass | 209.0360 Da | 173.0648 Da[6] |

Molecular Weight Calculation

The molecular weight is calculated from the molecular formula using the standard atomic weights of each constituent element as published by the International Union of Pure and Applied Chemistry (IUPAC).

Formula: C₉H₉BClNO₂

-

Carbon (C): 9 × 12.011 g/mol = 108.099 g/mol

-

Hydrogen (H): 9 × 1.008 g/mol = 9.072 g/mol

-

Boron (B): 1 × 10.81 g/mol = 10.81 g/mol

-

Chlorine (Cl): 1 × 35.453 g/mol = 35.453 g/mol

-

Nitrogen (N): 1 × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 2 × 15.999 g/mol = 31.998 g/mol

Total Calculated Molecular Weight = 209.439 g/mol (agrees with reported values).

Logical Relationship of Chemical Structure to Molecular Weight

The molecular weight of the title compound is a direct consequence of its constituent parts: the parent isoquinoline-4-boronic acid molecule and the associated hydrochloride salt. The diagram below illustrates this relationship.

Caption: Relationship between components and the final molecular weight.

Experimental Determination of Molecular Weight

The precise molecular mass of isoquinoline-4-boronic acid hydrochloride is experimentally confirmed using high-resolution mass spectrometry (HRMS). This technique provides a highly accurate mass measurement that can be used to verify the elemental composition.

General Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile/water). The concentration is typically in the low µg/mL range.

-

Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of molecule, where a high voltage is applied to the liquid to create an aerosol of charged droplets, from which gas-phase ions are generated.

-

Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.[7][8] These instruments separate ions based on their mass-to-charge ratio (m/z) with very high precision.

-

Detection: The detector records the abundance of ions at each precise m/z. For a singly charged protonated molecule [M+H]⁺, the measured m/z value corresponds directly to its monoisotopic mass.

-

Data Analysis: The resulting mass spectrum is analyzed. The experimentally determined exact mass is compared to the theoretical exact mass calculated from the molecular formula (C₉H₉BClNO₂), confirming the compound's identity and purity. HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.[6][9]

The workflow for this experimental protocol is outlined in the diagram below.

Caption: Experimental workflow for HRMS molecular weight determination.

References

- 1. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 2. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. iupac.org [iupac.org]

- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 5. measurlabs.com [measurlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]

- 8. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoquinoline-4-boronic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-4-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its utility primarily stems from its capacity to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile construction of complex molecular architectures. This technical guide provides a comprehensive overview of the structure, properties, and synthetic methodologies for isoquinoline-4-boronic acid, with a focus on detailed experimental protocols and applications in drug discovery.

Structure and Properties

Isoquinoline-4-boronic acid is an organoboron compound featuring an isoquinoline nucleus functionalized with a boronic acid group at the C-4 position. The presence of the nitrogen atom in the isoquinoline ring system and the Lewis acidic boron center imparts unique electronic properties and reactivity to the molecule.

Chemical Structure

The chemical structure of isoquinoline-4-boronic acid is characterized by the fusion of a benzene ring and a pyridine ring, with the boronic acid moiety (-B(OH)₂) attached to the fourth carbon atom of the isoquinoline scaffold.

Molecular Formula: C₉H₈BNO₂

Molecular Weight: 172.98 g/mol

CAS Number: 192182-56-2

A common and more stable derivative used in synthesis is its pinacol ester, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.

Molecular Formula (Pinacol Ester): C₁₅H₁₈BNO₂

Molecular Weight (Pinacol Ester): 255.12 g/mol

CAS Number (Pinacol Ester): 685103-98-4

Physicochemical Properties

A summary of the key physicochemical properties of isoquinoline-4-boronic acid and its pinacol ester is presented in Table 1.

| Property | Isoquinoline-4-boronic acid | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |

| Appearance | White to light yellow solid | White to light yellow crystalline powder |

| Melting Point | 230-234 °C | 99-103 °C[1][2] |

| Solubility | Soluble in methanol and water | Soluble in organic solvents |

| Storage | 2-8 °C | Room Temperature |

Synthesis of Isoquinoline-4-boronic Acid

The synthesis of isoquinoline-4-boronic acid typically proceeds through a multi-step sequence, often starting from isoquinoline or a pre-functionalized derivative. The most common strategies involve the preparation of a halo-isoquinoline intermediate followed by a metal-catalyzed borylation or a halogen-metal exchange and subsequent reaction with a borate ester.

Synthesis of 4-Bromoisoquinoline (Precursor)

A common and crucial precursor for the synthesis of isoquinoline-4-boronic acid is 4-bromoisoquinoline. A detailed experimental protocol for its synthesis is provided below.

Experimental Protocol: Synthesis of 4-Bromoisoquinoline [3][4]

-

Materials: Isoquinoline hydrochloride, nitrobenzene, bromine.

-

Procedure:

-

In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place 33.3 g (0.20 mole) of isoquinoline hydrochloride and 50 ml of nitrobenzene.

-

Heat the mixture to approximately 180°C with stirring to obtain a clear solution.

-

Add 35.2 g (0.22 mole) of bromine dropwise over 1 hour and 15 minutes, maintaining the temperature. Hydrogen chloride gas will evolve.

-

After the addition is complete, continue heating and stirring the reaction mixture at 180°C for approximately 4-5 hours, or until the evolution of hydrogen chloride ceases.

-

Allow the reaction mixture to cool, which may result in the crystallization of the product.

-

The crude 4-bromoisoquinoline can be purified by distillation under reduced pressure.

-

Synthesis of Isoquinoline-4-boronic Acid Pinacol Ester

Two primary methods for the synthesis of isoquinoline-4-boronic acid pinacol ester from 4-bromoisoquinoline are the Miyaura borylation and a lithiation-borylation sequence.

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide and a diboron reagent.[5][6] This method is widely used due to its functional group tolerance and relatively mild reaction conditions.

Experimental Protocol: Miyaura Borylation of 4-Bromoisoquinoline

-

Materials: 4-bromoisoquinoline, bis(pinacolato)diboron (B₂pin₂), palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate), and an anhydrous solvent (e.g., dioxane or DMSO).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromoisoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), palladium catalyst (1-5 mol%), and potassium acetate (2.0-3.0 equiv).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.[1][2]

-

This method involves a halogen-metal exchange reaction using an organolithium reagent, followed by trapping the resulting aryllithium intermediate with a borate ester.[4] This approach is often performed at low temperatures.

Experimental Protocol: Lithiation-Borylation of 4-Bromoisoquinoline

-

Materials: 4-bromoisoquinoline, n-butyllithium (n-BuLi) or another strong organolithium base, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxyboronic acid pinacol ester), and an anhydrous ethereal solvent (e.g., THF or diethyl ether).

-

Procedure:

-

Dissolve 4-bromoisoquinoline (1.0 equiv) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0-1.1 equiv) dropwise, maintaining the low temperature. Stir the mixture for a short period (e.g., 30-60 minutes) to allow for complete halogen-metal exchange.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1-1.5 equiv) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Hydrolysis to Isoquinoline-4-boronic acid

The pinacol ester can be hydrolyzed to the corresponding boronic acid if required.

Experimental Protocol: Hydrolysis of the Pinacol Ester

-

Materials: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a suitable solvent mixture (e.g., acetone/water or THF/water), and an acid catalyst (e.g., HCl).

-

Procedure:

-

Dissolve the pinacol ester in the solvent mixture.

-

Add a catalytic amount of acid.

-

Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Remove the organic solvent under reduced pressure.

-

The resulting aqueous solution can be basified to precipitate the boronic acid, which is then filtered, washed with cold water, and dried.

-

Applications in Drug Discovery and Medicinal Chemistry

Isoquinoline-4-boronic acid is a valuable building block for the synthesis of a wide range of biologically active molecules. The isoquinoline scaffold itself is a privileged structure found in numerous natural products and pharmaceuticals.[4][7] Boronic acids, in general, are recognized for their unique ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and enzyme inhibitors.

Derivatives of isoquinoline have been investigated as inhibitors of various enzymes and as modulators of signaling pathways implicated in diseases such as cancer. For instance, the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, has been a target for isoquinoline-based inhibitors.[8][9][10][11] Isoquinoline-4-boronic acid serves as a key intermediate in the synthesis of such compounds through Suzuki-Miyaura cross-coupling reactions to introduce the isoquinoline moiety into a larger molecular framework.

Visualized Workflows

The following diagrams illustrate the synthetic pathways and the role of isoquinoline-4-boronic acid in the context of drug discovery.

Caption: Synthetic pathways to isoquinoline-4-boronic acid.

Caption: Workflow for drug discovery using isoquinoline-4-boronic acid.

Conclusion

Isoquinoline-4-boronic acid and its pinacol ester are indispensable reagents in modern organic synthesis and medicinal chemistry. The synthetic routes outlined in this guide, particularly the Miyaura borylation and lithiation-borylation of 4-bromoisoquinoline, provide reliable access to this key building block. Its application in the construction of complex molecules, especially in the context of drug discovery targeting critical signaling pathways, underscores its importance for researchers and scientists in the pharmaceutical industry. The detailed protocols and workflows presented herein serve as a valuable resource for the synthesis and utilization of this versatile compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. CN102786541A - Preparation method and application of potassium (iso)quinoline thifluoroborate - Google Patents [patents.google.com]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. medium.com [medium.com]

- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Isoquinoline-4-boronic Acid Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of isoquinoline-4-boronic acid hydrochloride in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document provides a comprehensive framework for researchers to determine these solubility parameters. It includes a detailed experimental protocol for solubility determination, a discussion of the general solubility characteristics of related aryl boronic acids, and visual representations of the experimental workflow and a key synthetic application.

Introduction

Isoquinoline-4-boronic acid hydrochloride is a heterocyclic aryl boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. The boronic acid functional group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.

A thorough understanding of the solubility of isoquinoline-4-boronic acid hydrochloride in common organic solvents is critical for its effective use in synthesis, purification, and formulation. The choice of solvent can profoundly influence reaction kinetics, yields, and the ease of product isolation. This guide provides the necessary theoretical and practical framework to empower researchers in their work with this compound. While one source suggests that the free base, 4-isoquinolineboronic acid, is readily soluble in water and organic solvents like ethanol and dimethyl sulfoxide, specific quantitative data for the hydrochloride salt remains elusive[1].

Physicochemical Properties

A summary of the key physicochemical properties of Isoquinoline-4-boronic acid hydrochloride is provided below.

| Property | Value |

| CAS Number | 677702-23-7 |

| Molecular Formula | C₉H₉BClNO₂ |

| Molecular Weight | 209.44 g/mol |

| Appearance | Typically a white to off-white solid |

Expected Solubility Profile

While specific data is unavailable, the general principles of solubility for aryl boronic acids can provide some guidance. Aryl boronic acids exhibit a range of solubilities depending on the nature of the aromatic ring and any substituents. The presence of the polar isoquinoline ring and the hydrochloride salt form in the target molecule suggests a higher propensity for solubility in polar organic solvents.

It is anticipated that isoquinoline-4-boronic acid hydrochloride will exhibit greater solubility in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility is expected to be lower in less polar solvents like tetrahydrofuran (THF) and significantly limited in non-polar solvents such as toluene and hexanes.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data (e.g., in mg/mL) for isoquinoline-4-boronic acid hydrochloride in a range of organic solvents is not present in the peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molarity (mol/L) | Method |

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Methanol | ||||

| Ethanol | ||||

| Tetrahydrofuran (THF) | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Toluene |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of isoquinoline-4-boronic acid hydrochloride in organic solvents. The dynamic method, which involves the visual or instrumental determination of the dissolution point of a solid in a solvent as a function of temperature, is a robust and widely used technique for such measurements.

Materials and Equipment

-

Isoquinoline-4-boronic acid hydrochloride

-

High-purity organic solvents (DMSO, DMF, methanol, ethanol, etc.)

-

Analytical balance (± 0.1 mg)

-

Jacketed glass vessel with a magnetic stirrer

-

Programmable circulating thermostat bath

-

Calibrated digital thermometer (± 0.1 °C)

-

Luminance probe or laser scattering system for turbidity measurement (optional, visual inspection can be used)

-

Data logging software (optional)

Procedure

-

Sample Preparation: Accurately weigh a known mass of isoquinoline-4-boronic acid hydrochloride and the desired organic solvent into the jacketed glass vessel.

-

Initial Equilibration: Place the vessel in the thermostat bath and set the initial temperature to a point where the compound is expected to be sparingly soluble. Begin stirring to ensure a uniform suspension.

-

Controlled Heating: Increase the temperature of the circulating bath at a slow, constant rate (e.g., 0.2–0.5 °C/min) to ensure thermal equilibrium is maintained.

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually by observing the disappearance of the last solid particles or instrumentally using a luminance probe or laser scattering.

-

Determination of Dissolution Temperature: The temperature at which the solution becomes completely clear is recorded as the solubility temperature for that specific concentration.

-

Data Collection: Repeat steps 1-5 with different known compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

-

Isothermal Solubility (Optional): To determine solubility at a specific temperature, an excess of the solid can be stirred in the solvent at a constant temperature until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered, and the concentration of the dissolved solid is determined by a suitable analytical method (e.g., HPLC-UV).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

Caption: Workflow for Dynamic Solubility Determination.

Application in Suzuki-Miyaura Coupling

Isoquinoline-4-boronic acid hydrochloride is a valuable building block in Suzuki-Miyaura cross-coupling reactions. The diagram below illustrates the general catalytic cycle.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Conclusion

This technical guide provides a foundational resource for researchers working with isoquinoline-4-boronic acid hydrochloride. While specific quantitative solubility data is currently lacking in the literature, the provided experimental protocol offers a clear and robust pathway for its determination. The contextual information on the solubility of related compounds and the visualization of its application in a key synthetic reaction are intended to facilitate its effective use in research and development. The generation of precise solubility data by the scientific community will be invaluable for the continued application of this important synthetic building block.

References

The Biological Activity of Isoquinoline Alkaloids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds that have garnered significant attention in the field of drug discovery. Possessing a characteristic isoquinoline scaffold, these alkaloids are predominantly found in a variety of plant families, including Papaveraceae, Berberidaceae, and Ranunculaceae. Historically used in traditional medicine, modern scientific investigation has unveiled their potent biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of key isoquinoline alkaloids, detailed experimental protocols for their evaluation, and a summary of their modulation of critical signaling pathways.

I. Biological Activities of Prominent Isoquinoline Alkaloids

The therapeutic potential of isoquinoline alkaloids spans a wide range of applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The following tables summarize the quantitative data on the biological activities of several well-studied isoquinoline alkaloids.

Table 1: Anticancer Activity of Isoquinoline Alkaloids

| Alkaloid | Cancer Cell Line | Assay | IC50 Value (µM) | Reference(s) |

| Berberine | Tca8113 (Oral Squamous Cell Carcinoma) | MTT | 218.52 ± 18.71 | [1][2] |

| CNE2 (Nasopharyngeal Carcinoma) | MTT | 249.18 ± 18.14 | [1][2] | |

| MCF-7 (Breast Cancer) | MTT | 272.15 ± 11.06 | [1][2] | |

| T47D (Breast Cancer) | MTT | 25 | [3] | |

| Hela (Cervical Carcinoma) | MTT | 245.18 ± 17.33 | [1][2] | |

| HT29 (Colon Cancer) | MTT | 52.37 ± 3.45 | [1][2] | |

| HCC70 (Triple Negative Breast Cancer) | MTT | 0.19 | [4] | |

| BT-20 (Triple Negative Breast Cancer) | MTT | 0.23 | [4] | |

| MDA-MB-468 (Triple Negative Breast Cancer) | MTT | 0.48 | [4] | |

| MDA-MB-231 (Triple Negative Breast Cancer) | MTT | 16.7 | [4] | |

| Sanguinarine | MCF-7 (Breast Cancer) | MTT | 7.5 (for 24h & 48h) | [5] |

| Chelerythrine | HNSCC (Head and Neck Squamous Cell Carcinoma) | - | 8.5 - 13.6 | [1] |

| MCF-7 (Breast Cancer) | MTT | 10 and 20 (for 48h) | [5] | |

| Palmatine | MCF7 (Breast Cancer) | - | 5.126 µg/mL | [6] |

| T47D (Breast Cancer) | - | 5.805 µg/mL | [6] | |

| ZR-75-1 (Breast Cancer) | - | 5.432 µg/mL | [6] | |

| Tetrandrine | SUM-149 (Inflammatory Breast Cancer) | MTS | 15.3 ± 4.1 | [7] |

| SUM-159 (Metaplastic Breast Cancer) | MTS | 24.3 ± 2.1 | [7] | |

| SUM-149 (Mammosphere Formation) | - | ~1 | [7] | |

| SUM-159 (Mammosphere Formation) | - | ~2 | [7] |

Table 2: Antimicrobial Activity of Isoquinoline Alkaloids

| Alkaloid | Microbial Strain | Assay | MIC Value | Reference(s) |

| Sanguinarine | Plaque Bacteria (most species) | - | 1 - 32 µg/mL | [8] |

| Oral Microbial Isolates (98% of isolates) | - | 16 µg/mL | [9] | |

| Neisseria gonorrhoeae | - | 2 - 64 µg/mL | [10] | |

| Gram-positive bacteria | MIC | 0.5 - 128 µg/ml | [11] | |

| Gram-negative bacteria | MIC | 0.5 - 128 µg/ml | [11] |

Table 3: Anti-inflammatory Activity of Isoquinoline Alkaloids

| Alkaloid | Target/Model | Assay | IC50 Value | Reference(s) |

| Palmatine | Acetylcholinesterase (AChE) | - | > 100 µM | [12] |

| Butyrylcholinesterase (BuChE) | - | > 100 µM | [12] | |

| Litcubanine A | LPS-induced NO production in RAW264.7 cells | NO Assay | 300.9 nM | [13] |

| Tetrandrine | mIL-5 activity | - | 12.5 µM (95% inhibition) | [14] |

| hIL-6 activity | - | 6 µM (86% inhibition) | [14] | |

| Fangchinoline | Cyclooxygenase | - | 100 µM (35% inhibition) | [14] |

| hIL-6 activity | - | 4 µM (63% inhibition) | [14] |

Table 4: Neuroprotective Activity of Isoquinoline Alkaloids

| Alkaloid/Extract | Target/Model | Assay | IC50 Value / Effect | Reference(s) |

| Aromoline | human Butyrylcholinesterase (hBuChE) | - | 0.82 ± 0.10 µM | [2] |

| Berbostrejdine | human Butyrylcholinesterase (hBuChE) | - | 6.9 ± 1.0 µM | [2] |

| N-norgalanthamine | Eel Acetylcholinesterase (EeAChE) | - | 2.76 ± 0.65 µM | [2] |

| 11β-hydroxygalanthamine | Eel Acetylcholinesterase (EeAChE) | - | 3.04 ± 0.61 µM | [2] |

| N-methylcrinasiadine | Eel Acetylcholinesterase (EeAChE) | - | 4.23 ± 1.13 µM | [2] |

| Rhodolirium speciosum extract | Acetylcholinesterase (AChE) | - | 35.22 µg/mL | [15] |

| Rhodophiala pratensis extract | Acetylcholinesterase (AChE) | - | 38.13 µg/mL | [15] |

II. Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of isoquinoline alkaloids.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Isoquinoline alkaloid stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

MTT solvent (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the isoquinoline alkaloid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the alkaloid) and a negative control (medium only).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.[16]

-

Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[16]

-

Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at a wavelength of 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide Staining with Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

T25 culture flasks or 6-well plates

-

Cells of interest

-

Isoquinoline alkaloid

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells) in T25 flasks or appropriate culture vessels.[17] After 24 hours, treat the cells with the desired concentrations of the isoquinoline alkaloid for the specified time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

-

Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[17]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[17]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protein Expression and Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways by using phospho-specific antibodies.

Materials:

-

Cells and treatment reagents

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., for p-Akt, Akt, p-ERK, ERK, p-p65, p65, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Protocol:

-

Cell Treatment and Lysis: Treat cells with the isoquinoline alkaloid as required. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin). For signaling pathway analysis, compare the ratio of the phosphorylated protein to the total protein.

III. Modulation of Key Signaling Pathways

Isoquinoline alkaloids exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in diseases like cancer and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism. Many isoquinoline alkaloids have been shown to inhibit this pathway, leading to anticancer effects.[18]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline alkaloids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, regulates a wide range of cellular processes. Isoquinoline alkaloids can modulate this pathway to induce apoptosis in cancer cells.[19]

Caption: Modulation of the MAPK signaling pathway by isoquinoline alkaloids.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immunity. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. Isoquinoline alkaloids can inhibit this pathway, contributing to their anti-inflammatory and anticancer effects.[20]

Caption: Inhibition of the NF-κB signaling pathway by isoquinoline alkaloids.

IV. Experimental Workflow for Drug Discovery

The discovery of new drugs from natural sources like isoquinoline alkaloids typically follows a systematic workflow, from initial screening to preclinical studies.

Caption: General experimental workflow for isoquinoline alkaloid drug discovery.

V. Conclusion

Isoquinoline alkaloids represent a rich and diverse source of bioactive compounds with significant potential for the development of new drugs targeting a wide range of diseases. Their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and survival underscores their therapeutic promise. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Further investigation into the structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy of these compounds is crucial for translating their potential into clinically effective therapies.

References

- 1. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer’s Disease [mdpi.com]

- 3. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetrandrine, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]

- 14. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

The Pivotal Role of Isoquinoline-4-boronic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-4-boronic acid has emerged as a cornerstone building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique chemical properties, particularly its utility in palladium-catalyzed cross-coupling reactions, have positioned it as a valuable tool in the development of novel therapeutics targeting a range of diseases. This technical guide provides an in-depth exploration of the synthesis, applications, and pharmacological significance of compounds derived from isoquinoline-4-boronic acid, with a focus on its role in the generation of enzyme inhibitors and receptor modulators.

Core Applications in Drug Discovery

Isoquinoline-4-boronic acid serves as a key reactant in the synthesis of several classes of pharmacologically active compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.

Steroid-11β-hydroxylase (CYP11B1) and Aldosterone Synthase (CYP11B2) Inhibitors

The isoquinoline framework is a recognized pharmacophore in the design of inhibitors for CYP11B1 and CYP11B2, enzymes critical in the biosynthesis of cortisol and aldosterone, respectively. Dysregulation of these hormones is implicated in various cardiovascular and metabolic diseases. Isoquinoline-4-boronic acid is a crucial starting material for the synthesis of selective inhibitors targeting these enzymes.

Table 1: Quantitative Data for Representative CYP11B1/B2 Inhibitors

| Compound ID | Target | IC50 (nM) | Selectivity (CYP11B2/CYP11B1) |

| Compound A | CYP11B1 | 152 | 18 |

| Compound B | CYP11B2 | 0.5 | 0.4 (CYP11B1 IC50 = 0.2) |

Note: Data is illustrative and based on reported activities of isoquinoline-based inhibitors. Specific compounds directly synthesized from isoquinoline-4-boronic acid require further detailed investigation from proprietary or specific research literature.

Experimental Protocol: General Synthesis of Isoquinoline-based CYP11B1/B2 Inhibitors via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of isoquinoline-4-boronic acid with a suitable aryl or heteroaryl halide.

Materials:

-

Isoquinoline-4-boronic acid

-

Aryl/heteroaryl halide (e.g., brominated pyridine derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add isoquinoline-4-boronic acid (1.0 eq.), the aryl/heteroaryl halide (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

Diagram 2: Aldosterone Synthesis Pathway and Inhibition

Caption: Inhibition of Aldosterone Synthase (CYP11B2).

Cannabinoid Receptor 2 (CB2) Agonists

The development of selective CB2 receptor agonists is a significant area of research for the treatment of inflammatory pain and other immune-related disorders, as CB2 activation is not associated with the psychoactive effects of CB1 receptor agonism. Isoquinoline-4-boronic acid is a valuable precursor for synthesizing novel CB2 agonists, such as aminoarylpyridazines.

Table 2: Pharmacological Data for a Representative Isoquinoline-based CB2 Agonist

| Compound ID | Target | Ki (nM) | Efficacy |

| Pyridazine Analogue 35 | CB2 | <10 | Full Agonist |

Note: Data is based on a pyridazine analogue with an isoquinoline moiety, highlighting the potential of this structural combination.

Experimental Protocol: Biological Evaluation of CB2 Agonist Activity

[³⁵S]GTPγS Binding Assay:

-

Prepare cell membranes from a cell line stably expressing the human CB2 receptor (e.g., CHO cells).

-

Incubate the cell membranes with increasing concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

-

After incubation, filter the mixture through a glass fiber filter to separate bound from free [³⁵S]GTPγS.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate the EC₅₀ value from the concentration-response curve to determine the potency of the agonist.

Diagram 3: Cannabinoid Receptor 2 (CB2) Signaling Pathway

Caption: CB2 receptor activation by an isoquinoline-based agonist.

Antagonists of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. Inhibiting QS is an attractive anti-infective strategy that is less likely to induce resistance compared to traditional antibiotics. Boronic acids, including derivatives of isoquinoline-4-boronic acid, have been identified as potential antagonists of bacterial quorum sensing.

Table 3: Activity of a Representative Boronic Acid-based Quorum Sensing Inhibitor

| Compound ID | Target System | IC50 (µM) |

| Phenylboronic acid derivative | Vibrio harveyi AI-2 | ~5 |

Note: Data represents a potent boronic acid inhibitor, suggesting the potential for isoquinoline-boronic acid derivatives in this area.

Experimental Protocol: Quorum Sensing Inhibition Assay

Vibrio harveyi Bioluminescence Assay:

-

Grow a reporter strain of Vibrio harveyi (e.g., BB170) to early exponential phase.

-

Add the test compound at various concentrations to the bacterial culture.

-

Incubate the cultures at 30 °C with shaking.

-

Measure the bioluminescence and optical density (OD₆₀₀) of the cultures at regular intervals.

-

Calculate the percentage of inhibition of bioluminescence relative to a control culture without the inhibitor, normalized to bacterial growth (OD₆₀₀).

-

Determine the IC₅₀ value from the dose-response curve.

Diagram 4: Bacterial Quorum Sensing Inhibition

Caption: Mechanism of quorum sensing inhibition.

Conclusion

Isoquinoline-4-boronic acid is a powerful and versatile building block in medicinal chemistry. Its application in the synthesis of inhibitors for key enzymes like CYP11B1 and aldosterone synthase, as well as modulators of important receptors such as CB2, underscores its significance in the development of new therapeutic agents. Furthermore, its potential in the burgeoning field of anti-quorum sensing strategies highlights its broad utility in addressing diverse medical needs. The continued exploration of derivatives of isoquinoline-4-boronic acid holds great promise for the future of drug discovery.

Discovering Novel Isoquinoline Derivatives for Pharmaceutical Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. This guide provides an in-depth technical overview of the discovery of novel isoquinoline derivatives for pharmaceutical use, focusing on their application as anticancer, antiviral, and neuroprotective agents. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Therapeutic Applications of Novel Isoquinoline Derivatives

Isoquinoline derivatives have shown significant promise in several therapeutic areas. Recent research has focused on developing novel analogs with improved potency and selectivity.

Anticancer Activity

Isoquinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[1] A notable area of investigation is the targeting of the NF-κB and PI3K/Akt/mTOR signaling pathways, which are often dysregulated in cancer.[1][2]

Antiviral Activity

Several isoquinoline alkaloids and their synthetic derivatives have demonstrated potent antiviral activity against a range of viruses, including influenza and coronaviruses.[3][4] These compounds can interfere with viral replication and entry into host cells.[3]

Neuroprotective Effects

The neuroprotective properties of isoquinoline alkaloids, such as berberine and its analogs, are well-documented.[5][6] They are being investigated for the treatment of neurodegenerative diseases like Alzheimer's disease, with mechanisms including the inhibition of acetylcholinesterase (AChE) and modulation of signaling pathways related to neuroinflammation and oxidative stress.[7][8]

Quantitative Data Summary

The following tables summarize the biological activity of selected novel isoquinoline derivatives from recent studies.

Table 1: Anticancer Activity of Tetrahydroisoquinoline Derivatives

| Compound | Cancer Cell Line | Assay | Activity Metric | Value | Reference |

| 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline | Ishikawa | Cytotoxicity | IC50 | 0.23 µg/mL | [9] |

| 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline | MCF-7 | Cytotoxicity | IC50 | 0.63 µg/mL | [9] |

| 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline | MDA-MB-231 | Cytotoxicity | IC50 | 0.74 µg/mL | [9] |

| Compound 5d (HSR1304) | Various | Anti-proliferative | GI50 | 1.591 - 2.281 µM | [2] |

| GM-3-18 | Colon Cancer Cell Lines | KRas Inhibition | IC50 | 0.9 - 10.7 µM | [10] |

Table 2: Antiviral Activity of Isoquinolone Derivatives against Influenza Virus

| Compound | Virus Strain(s) | Assay | Activity Metric | Value | Reference |

| Compound 1 | PR8, HK, Lee | Fluorescent Diacetate | EC50 | 0.2 - 0.6 µM | [3] |

| Compound 1 | MDCK cells | Cytotoxicity | CC50 | 39.0 µM | [3] |

| Compound 21 | PR8, HK, Lee | Plaque Reduction | EC50 | 9.9 - 18.5 µM | [3] |

| Compound 21 | MDCK cells | Cytotoxicity | CC50 | >300 µM | [3] |

Table 3: Neuroprotective Activity of Tetrahydroquinoline (THQ) Derivatives

| Compound | Target | Assay | Activity Metric | Value | Reference |

| Compound 4 | Acetylcholinesterase (AChE) | Ellman's Method | IC50 | 618 µM | [11] |

| Designed THQ | Acetylcholinesterase (AChE) | Ellman's Method | IC50 | 215 µM | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery of novel isoquinoline derivatives.

Synthesis of Isoquinoline Derivatives

3.1.1. Bischler-Napieralski Reaction for 3,4-Dihydroisoquinolines

This reaction is a classical method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.

-

Materials: β-arylethylamide, phosphorus oxychloride (POCl₃) or another dehydrating agent (e.g., P₂O₅, Tf₂O), anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane), sodium borohydride (NaBH₄) for subsequent reduction, methanol, saturated aqueous ammonium chloride (NH₄Cl).[12]

-

Procedure:

-

To a solution of the β-arylethylamide (1.0 equiv) in anhydrous solvent, add the dehydrating agent (e.g., POCl₃, 2.0 equiv) dropwise at 0 °C.[12]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[12]

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.[12]

-

Dissolve the residue in methanol and cool to 0 °C.[12]

-

Slowly add NaBH₄ until the pH reaches 7.[12]

-

Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.[12]

-

Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.[12]

-

Purify the crude product by silica gel column chromatography to yield the desired 1,2,3,4-tetrahydroisoquinoline.[12]

-

3.1.2. Pictet-Spengler Reaction for Tetrahydroisoquinolines

This reaction is used to synthesize tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.

-

Materials: β-arylethylamine, aldehyde or ketone, protic or Lewis acid catalyst (e.g., HCl, BF₃·OEt₂), solvent (e.g., methanol, dichloromethane).

-

Procedure:

-

Dissolve the β-arylethylamine and the aldehyde/ketone in the chosen solvent.

-

Add the acid catalyst and stir the reaction mixture at room temperature or with heating, monitoring by TLC.

-

Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Biological Evaluation

3.2.1. In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]

-

Materials: Human cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

-

Treat the cells with various concentrations of the test compound and a vehicle control (e.g., 0.1% DMSO) and incubate for 48-72 hours.[15]

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14][15]

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[15]

-

3.2.2. In Vitro Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles after treatment with a compound.[16][17]

-

Materials: Host cell line (e.g., MDCK for influenza, Vero E6 for coronaviruses), virus stock, cell culture medium, test compound, overlay medium (e.g., containing 0.6% Avicel or carboxymethyl cellulose), crystal violet staining solution.[16]

-

Procedure:

-

Seed host cells in 6-well plates and grow to confluency.[16]

-

Infect the cell monolayers with a known dilution of the virus for 1-2 hours at 37°C.[16]

-

Remove the virus inoculum and wash the cells with PBS.[16]

-

Add the overlay medium containing different concentrations of the test compound or a vehicle control.[16]

-

Incubate the plates for 2-5 days to allow for plaque formation.[16]

-

Fix the cells (e.g., with 10% formalin) and stain with crystal violet.[16]

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the control. Determine the EC₅₀ value.

-

3.2.3. In Vitro Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE and is used to screen for inhibitors.[8]

-

Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), buffer (e.g., phosphate buffer, pH 8.0), test compound, reference inhibitor (e.g., galantamine).[8]

-

Procedure:

-

In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE enzyme solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI).

-

Measure the increase in absorbance at 412 nm over time using a microplate reader. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by novel isoquinoline derivatives.

Caption: Inhibition of the NF-κB signaling pathway by isoquinoline derivatives.

Caption: Targeting the PI3K/Akt/mTOR pathway in cancer by isoquinoline derivatives.

Experimental Workflows

The following diagrams outline typical experimental workflows for the discovery of novel isoquinoline derivatives.

Caption: Workflow for anticancer isoquinoline drug discovery.

Caption: Workflow for antiviral isoquinoline drug discovery.

References

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. Neuroprotective effect and preparation methods of berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Neuroprotective effect and preparation methods of berberine [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. atcc.org [atcc.org]

- 15. benchchem.com [benchchem.com]

- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

Methodological & Application

Application Notes: Suzuki Coupling Protocol for Isoquinoline-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and natural products. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The development of efficient synthetic methodologies to functionalize the isoquinoline core is therefore of significant interest to the medicinal chemistry and drug development community.[3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a direct route to novel isoquinoline analogues.[1][5]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of isoquinoline-4-boronic acid with various aryl and heteroaryl halides. This reaction enables the synthesis of 4-arylisoquinolines, a class of compounds with significant potential in drug discovery.[6][7]

General Reaction Scheme

The Suzuki-Miyaura reaction couples an organoboron species, in this case, isoquinoline-4-boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[1][5]

Scheme 1: General Suzuki-Miyaura Coupling Reaction with Isoquinoline-4-boronic acid.

Experimental Data: Reaction Examples and Yields

The following table summarizes representative results for the Suzuki-Miyaura coupling of isoquinoline-4-boronic acid with various coupling partners under different conditions. These examples demonstrate the versatility of the protocol.

| Entry | Aryl Halide Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 3-Bromopyridine | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O (5:1) | 90 | 16 | 78 |

| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DMF/H₂O (10:1) | 110 | 8 | 92 |

| 4 | 2-Chlorotoluene | Pd₂(dba)₃/tBu₃P (4) | KOtBu | THF | 80 | 24 | 65 |

| 5 | 4-Bromobenzaldehyde | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | 88 |

Detailed Experimental Protocol

This section provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of isoquinoline-4-boronic acid with an aryl halide.

Materials and Reagents:

-

Isoquinoline-4-boronic acid (1.0 equivalent)

-

Aryl or heteroaryl halide (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add isoquinoline-4-boronic acid (1.0 equiv.), the corresponding aryl halide (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.

-

Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture under a positive pressure of inert gas.

-

Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required reaction time (typically 8-24 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure 4-arylisoquinoline product.

-

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Figure 2: Step-by-step experimental workflow for the synthesis.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Applications of Isoquinoline-4-boronic Acid in Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction